

N,N-Dimethylamidino Urea chemical structure and CAS number

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Compound of Interest

Compound Name: **N,N-Dimethylamidino Urea**

Cat. No.: **B15572935**

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An In-depth Technical Guide to N,N-Dimethylamidino Urea

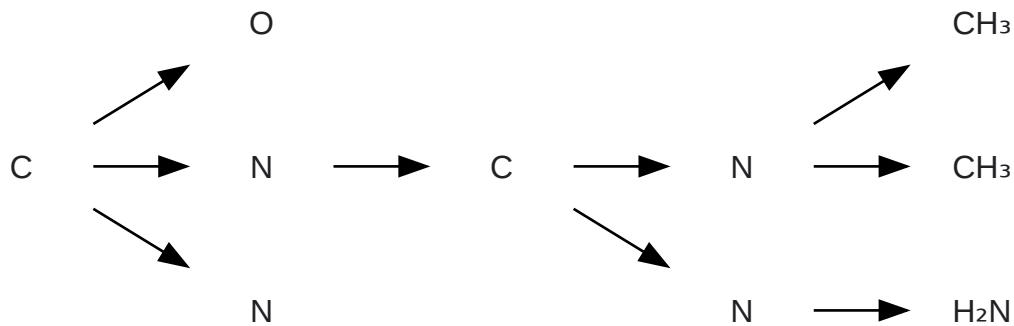
This technical guide provides a comprehensive overview of **N,N-Dimethylamidino Urea**, including its chemical structure, properties, and relevant experimental context for researchers, scientists, and drug development professionals. Due to the limited specific experimental data available for this compound, this guide also incorporates information on the broader classes of urea and guanidine derivatives to provide a framework for potential research and application.

Chemical Identity and Properties

N,N-Dimethylamidino Urea is an organic compound featuring both a urea and a guanidine-like functional group. Its chemical identity is established by its unique structure and identifiers.

Chemical Structure:

The structure of **N,N-Dimethylamidino Urea** consists of a central urea moiety with one of the nitrogen atoms substituted by a dimethylaminomethyleneamino group.



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Figure 1: Chemical structure of **N,N-Dimethylamidino Urea**.

Chemical Identifiers and Properties:

A summary of the key identifiers and computed properties for **N,N-Dimethylamidino Urea** is provided in the table below. This data is essential for compound characterization and experimental design.

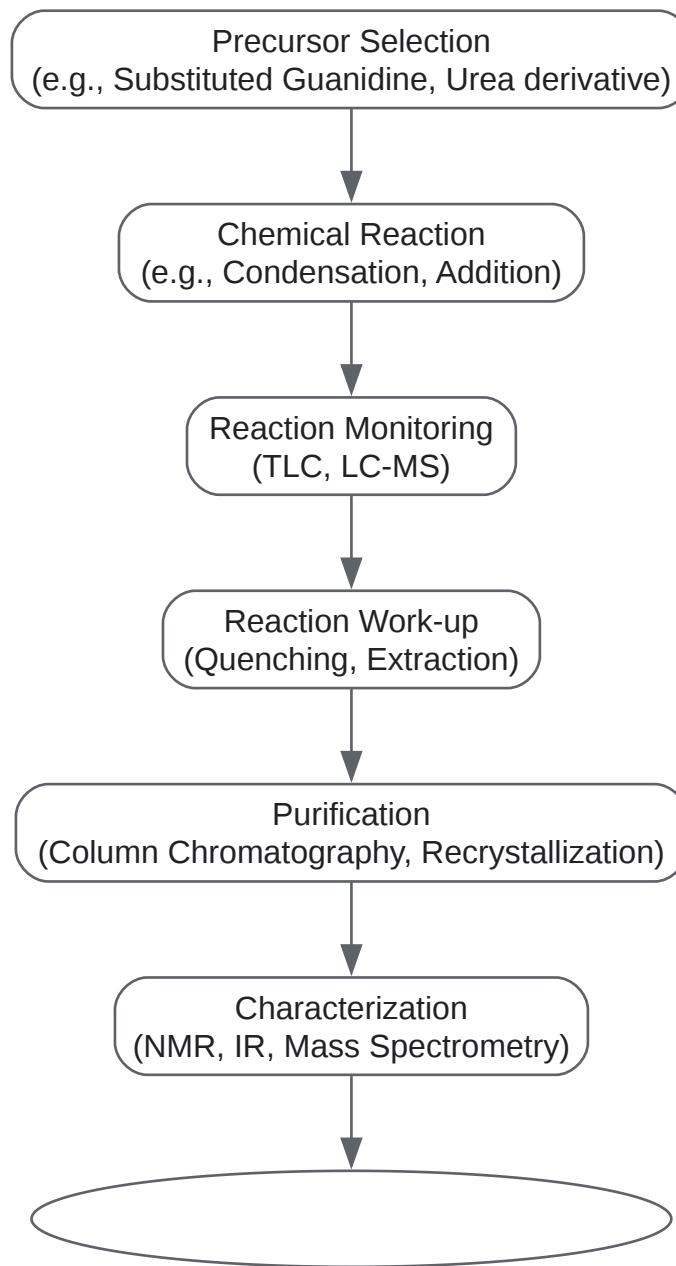
Property	Value	Reference
CAS Number	98026-16-5	[1]
Molecular Formula	C ₄ H ₁₀ N ₄ O	[1]
Molecular Weight	130.15 g/mol	[1]
IUPAC Name	(E)- [amino(dimethylamino)methylid ene]urea	[2]
SMILES	CN(C)/C(=N/C(=O)N)/N	[2]
InChI	InChI=1S/C4H10N4O/c1- 8(2)3(5)7-4(6)9/h1-2H3, (H4,5,6,7,9)	[2]
InChIKey	LZEBBXWIHQNLJ- UHFFFAOYSA-N	[2]

Synthesis and Experimental Protocols

While specific synthesis protocols for **N,N-Dimethylamidino Urea** are not readily available in the public domain, its structure suggests that it could be synthesized through methods common for creating urea and guanidine derivatives. The following sections outline generalized experimental approaches.

Conceptual Synthesis Workflow:

A potential synthetic route could involve the reaction of a substituted guanidine with a urea precursor or vice versa. The workflow for such a synthesis, including purification and characterization, is depicted below.



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Figure 2: Generalized workflow for the synthesis and characterization of a urea derivative.

Generalized Experimental Protocol for the Synthesis of Urea Derivatives:

The synthesis of unsymmetrical urea derivatives can be achieved through various methods, including the use of phosgene or its safer equivalents, or via metal-free coupling reactions.^[3] ^[4] A general protocol for the synthesis of an unsymmetrical urea is as follows:

- Reaction Setup: A solution of a primary or secondary amine in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
- Intermediate Formation: A coupling reagent, such as N,N'-Carbonyldiimidazole (CDI), is added to the amine solution.^[3] The reaction mixture is stirred at room temperature to form an activated carbamoyl intermediate.
- Second Amine Addition: A second, different amine is then added to the reaction mixture. The reaction is allowed to proceed, often with gentle heating, until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted using an appropriate organic solvent. The crude product is then purified using techniques such as column chromatography or recrystallization to yield the pure urea derivative.

Generalized Experimental Protocol for the Synthesis of Guanidine Derivatives:

Guanidine derivatives can be synthesized through the condensation of amines with urea derivatives or other guanylating agents.^{[1][5]}

- Reactant Preparation: A primary amine and a substituted urea (such as 1,1,3,3-tetramethylurea or N,N'-dimethylurea) are dissolved in a suitable solvent.^[1]
- Condensation Reaction: A condensing agent, such as phosphoryl chloride (POCl₃), is added to the mixture.^[1] The reaction is typically carried out at an elevated temperature.
- Product Isolation: After the reaction is complete, the mixture is cooled, and the product is isolated. This may involve precipitation, filtration, and washing to remove byproducts and unreacted starting materials.
- Characterization: The structure and purity of the synthesized guanidine derivative are confirmed using spectroscopic methods like NMR, FT-IR, and mass spectrometry.^[1]

Potential Applications and Biological Activity

While there is a lack of specific biological data for **N,N-Dimethylamidino Urea**, the presence of urea and guanidine functionalities suggests potential for biological activity, as these motifs are present in many pharmacologically active compounds.[\[3\]](#)[\[6\]](#)

Urea Derivatives in Drug Discovery: Urea derivatives are a significant class of compounds in medicinal chemistry due to their ability to form stable hydrogen bonds with biological targets.[\[7\]](#) They have been investigated for a wide range of therapeutic applications, including as antimicrobial agents.[\[6\]](#) For example, certain N,N-disubstituted urea derivatives have shown promising inhibitory activity against bacteria such as *Acinetobacter baumannii* and *Staphylococcus aureus*.[\[6\]](#)

Guanidine Derivatives in Medicinal Chemistry: The guanidine group is found in several natural products and synthetic drugs and is known for its ability to interact with biological receptors.[\[8\]](#) Guanidine derivatives have been explored as potential antibacterial agents, with some metal complexes of guanidine ligands showing significant activity against both Gram-positive and Gram-negative bacteria.[\[1\]](#)

Logical Workflow for Drug Discovery:

The investigation of a novel compound like **N,N-Dimethylamidino Urea** in a drug discovery context would follow a structured workflow.

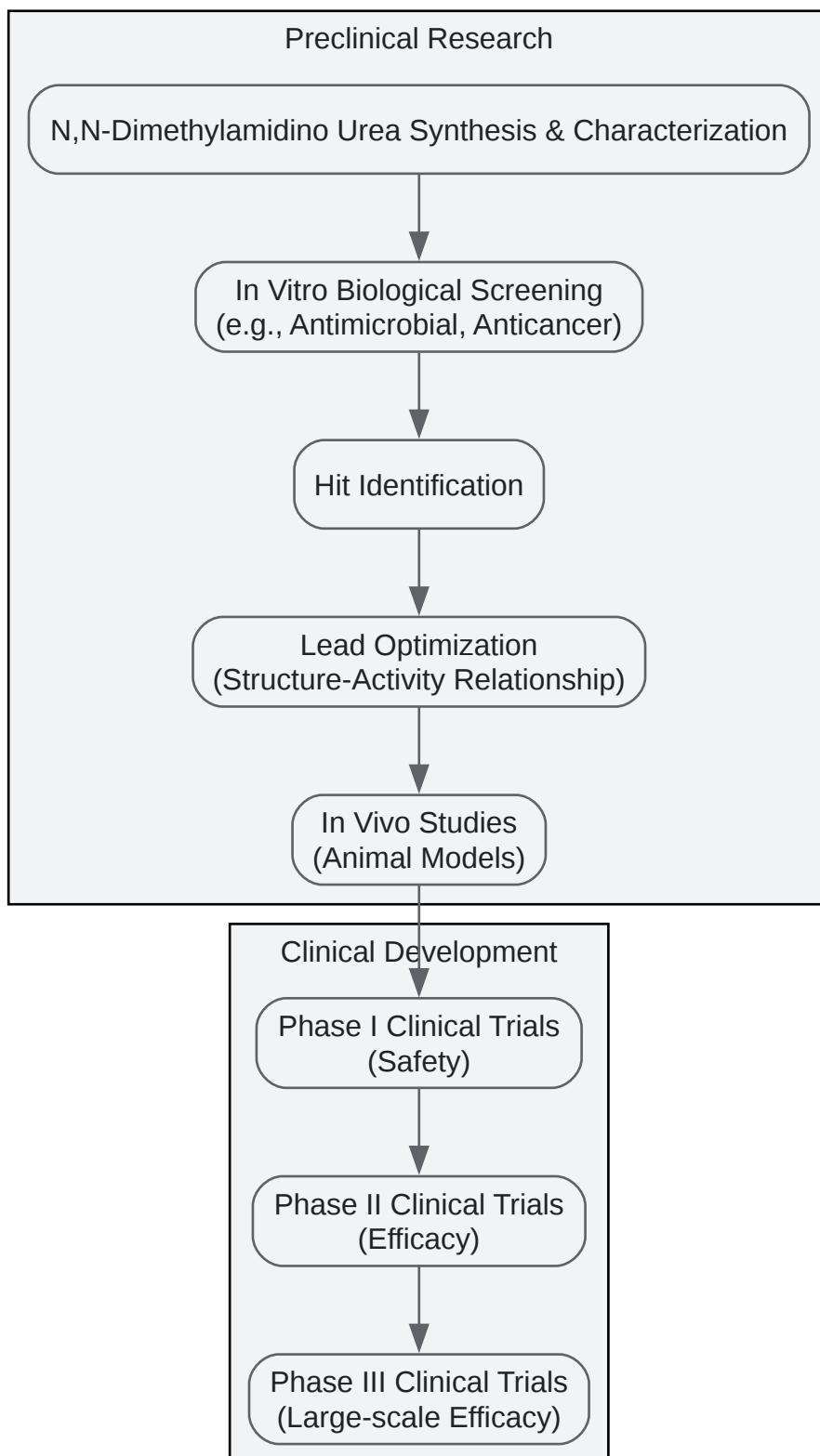
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Figure 3: A simplified logical workflow for the preclinical and clinical development of a new chemical entity.

Conclusion

N,N-Dimethylamidino Urea is a distinct chemical entity with a structure that suggests potential for further investigation, particularly in the fields of medicinal chemistry and materials science. While specific experimental data for this compound is limited, the established chemistry of urea and guanidine derivatives provides a solid foundation for its synthesis and the exploration of its properties and potential applications. The generalized protocols and workflows presented in this guide are intended to serve as a starting point for researchers interested in studying this and related molecules. Further research is warranted to fully characterize **N,N-Dimethylamidino Urea** and to elucidate its potential biological activities and utility in various scientific domains.

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